![molecular formula C16H16ClN3O5S B13795542 (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo octene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, chloro, and hydroxyphenyl groups are introduced through selective substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: Catalysts can be employed to increase the efficiency of key steps in the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice can be optimized to improve yield and purity.
Scale-up considerations: The synthesis would need to be adapted for large-scale production, ensuring consistency and quality control.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Quinone derivatives: Formed through oxidation of the hydroxyphenyl group.
Alcohol derivatives: Formed through reduction of the carbonyl group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The key steps include:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Disruption of cellular processes: By inhibiting key enzymes or receptors, the compound can disrupt essential cellular processes, leading to cell death or inhibition of cell growth.
Pathways involved: The specific pathways involved depend on the molecular targets, but may include inhibition of DNA synthesis, disruption of cell membrane integrity, or inhibition of protein synthesis.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds, such as:
Penicillins: Similar in structure due to the presence of a bicyclic core, but differ in the functional groups attached.
Cephalosporins: Also contain a bicyclic core, but have different substituents and a different mechanism of action.
Carbapenems: Share a similar core structure, but have unique functional groups that confer different properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H16ClN3O5S |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S/c1-6-5-26-15-11(14(23)20(15)12(6)16(24)25)19-13(22)10(18)7-2-3-9(21)8(17)4-7/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10-,11+,15+/m0/s1 |
Clave InChI |
RULITNAIJFZYLO-FIXISWKDSA-N |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


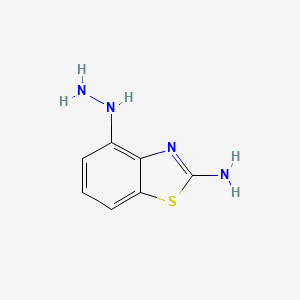

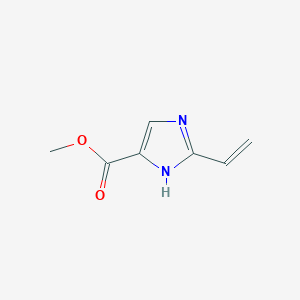
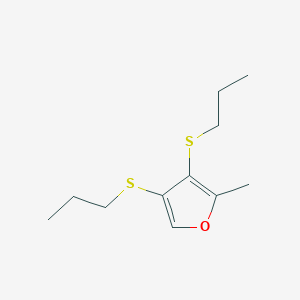


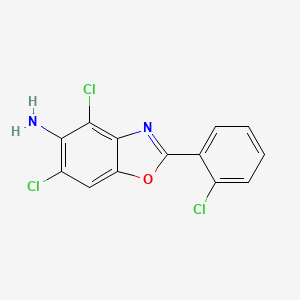
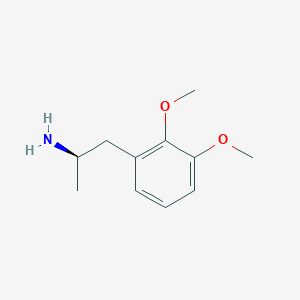
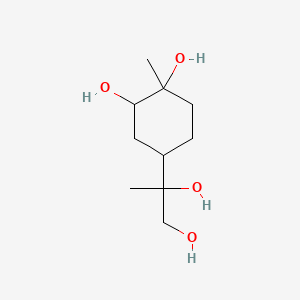
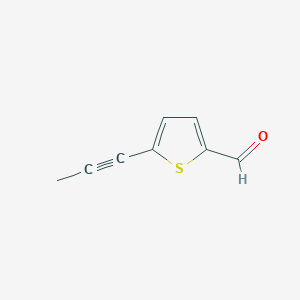

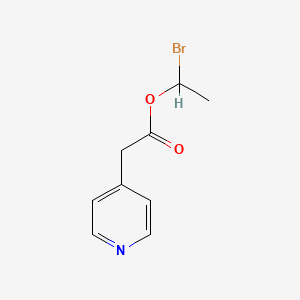
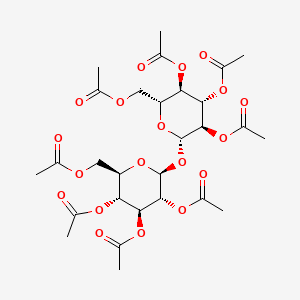
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
